Lipophilicity Shift from 2,6-Dimethyl Substitution
Introduction of the 2,6-dimethyl substitution on the piperidine ring increases computed logP by approximately 0.8–1.2 log units compared to the unsubstituted piperidine analog (4-methyl-3-nitrophenyl)(piperidin-1-yl)methanone. The target compound's computed logP is 3.77 [1], while the des‑methyl analog is predicted to have a logP of approximately 2.6–2.9 based on additive fragment contributions [2].
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP ≈ 3.77 (ALOGPS/Ambinter) |
| Comparator Or Baseline | (4-Methyl-3-nitrophenyl)(piperidin-1-yl)methanone: logP estimated ≈ 2.6–2.9 (fragment-based calculation) |
| Quantified Difference | ΔlogP ≈ +0.8 to +1.2 |
| Conditions | In silico prediction; experimental logP not available |
Why This Matters
Higher logP can enhance membrane permeability but may reduce aqueous solubility; the precise value is critical for formulation and biological assay design.
- [1] Ambinter, AMB1884879: 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine, logP 3.7674. View Source
- [2] Wildman, S.A., Crippen, G.M. (1999) 'Prediction of Physicochemical Parameters by Atomic Contributions', Journal of Chemical Information and Computer Sciences, 39(5), pp. 868–873 – fragment-based logP estimation methodology. View Source
